4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine
Overview
Description
“4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine” is a chemical compound with the molecular formula C18H16F3N5 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, such as the compound , is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring attached to a phenyl ring, which is further connected to a pyridine ring. The pyridine ring carries a trifluoromethyl group and a dimethylamino group .Scientific Research Applications
Synthesis and Biological Activities
- Microwave-assisted Synthesis for Biological Activities : A study focused on the microwave-assisted synthesis of pyrazolopyridines derivatives, including those with dimethylamino groups, demonstrating significant antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).
- Model Compounds for Betainic Guanines : Research on pyrimidine-heteroarenium salts highlighted their potential as model compounds for betainic guanines, which are crucial in RNA, showcasing the compound's role in understanding biological molecules (SchmidtAndreas & KindermannMarkus Karl, 2001).
- Optical and Nonlinear Optical Applications : A study on thiopyrimidine derivatives, including those related to dimethylamino-pyridin-2-yl-phenyl groups, explored their significant applications in nonlinear optics (NLO) fields, emphasizing their importance in medicine and NLO technologies (Hussain et al., 2020).
Chemical Properties and Reactivity
- Quantum Chemical Calculations : Research on Pyrimidin-1(2H)-ylaminofumarate derivatives focused on their synthesis and quantum chemical calculations, providing insights into their molecular properties and potential applications (Saracoglu et al., 2020).
- Nucleophilic Reactions for Novel Antioxidants : A study detailed the synthesis and reactivity of pyridines and imidazoles with vinyl and aromatic halides, leading to the development of novel chain-breaking antioxidants (Koch et al., 1993).
Applications in Drug Discovery and Development
- Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives were synthesized, showing promising anticancer and anti-5-lipoxygenase activities, highlighting the compound's potential in therapeutic applications (Rahmouni et al., 2016).
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that research into compounds like “4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine” will continue to be an important area of study.
Properties
IUPAC Name |
4-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5/c1-26(2)16-10-13(18(19,20)21)9-15(24-16)12-5-3-4-11(8-12)14-6-7-23-17(22)25-14/h3-10H,1-2H3,(H2,22,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOQJSYMSLWEJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C3=NC(=NC=C3)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.